molecular formula C23H22ClN3O3S2 B11383709 ethyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11383709
M. Wt: 488.0 g/mol
InChI Key: CHMGTXRVGPDLBL-UHFFFAOYSA-N
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Description

  • The thiophene ring can be introduced via a cyclization reaction involving a suitable sulfur-containing precursor and an alkyne or alkene.
  • Esterification:

    • The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials

    • Formation of the Pyrimidine Ring:

      • The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a β-dicarbonyl compound under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: ETHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    • Oxidation:

      • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
    • Reduction:

      • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
    • Substitution:

      • The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or thiophene rings, using reagents such as halogens, alkylating agents, or nucleophiles.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

      Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

      Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

    Major Products:

    • Oxidation products may include sulfoxides or sulfones.
    • Reduction products may include alcohols or amines.
    • Substitution products depend on the specific reagents used and the positions of substitution.

    Scientific Research Applications

    Chemistry:

    • The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

    Biology:

    • It may serve as a probe or ligand in biochemical studies to investigate the interactions with specific proteins or enzymes.

    Medicine:

    • Potential applications in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents targeting specific diseases.

    Industry:

    • The compound can be used in the development of new materials for electronic devices, sensors, or other advanced technologies.

    Mechanism of Action

    The mechanism of action of ETHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

    Comparison with Similar Compounds

    • ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE
    • METHYL 4-(ACETYLAMINO)-5-CHLORO-2-ETHOXYBENZOATE

    Comparison:

    • ETHYL 2-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a pyrimidine ring, a thiophene ring, and an ester group, which imparts distinct chemical and biological properties.
    • Similar compounds may share some functional groups but differ in their overall structure and reactivity, leading to different applications and mechanisms of action.

    Properties

    Molecular Formula

    C23H22ClN3O3S2

    Molecular Weight

    488.0 g/mol

    IUPAC Name

    ethyl 2-[[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

    InChI

    InChI=1S/C23H22ClN3O3S2/c1-3-30-22(29)18-15-5-4-6-17(15)32-21(18)27-20(28)19-16(24)11-25-23(26-19)31-12-14-9-7-13(2)8-10-14/h7-11H,3-6,12H2,1-2H3,(H,27,28)

    InChI Key

    CHMGTXRVGPDLBL-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)SCC4=CC=C(C=C4)C

    Origin of Product

    United States

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